molecular formula C9H10BrN B15202406 2-(2-Bromophenyl)azetidine

2-(2-Bromophenyl)azetidine

Cat. No.: B15202406
M. Wt: 212.09 g/mol
InChI Key: RWECNCYGZCQMRQ-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)azetidine is a four-membered heterocyclic compound containing a nitrogen atom and a bromophenyl group attached to the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

    Oxidation: Azetidines can undergo oxidation reactions, often leading to ring-opening or functionalization of the nitrogen atom.

    Reduction: Reduction reactions can convert azetidines into more saturated nitrogen-containing compounds.

    Substitution: Azetidines can participate in substitution reactions, where the bromine atom can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include peroxides and oxygen.

    Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution Reagents: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.

Major Products:

    Oxidation Products: Ring-opened compounds or functionalized azetidines.

    Reduction Products: Saturated nitrogen-containing compounds.

    Substitution Products: Functionalized azetidines with various substituents replacing the bromine atom.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)azetidine is largely driven by its ring strain and the presence of the bromophenyl group. The ring strain makes the azetidine ring highly reactive, allowing it to participate in various chemical reactions. The bromophenyl group can interact with molecular targets through halogen bonding and π-π interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Uniqueness of 2-(2-Bromophenyl)azetidine:

Properties

Molecular Formula

C9H10BrN

Molecular Weight

212.09 g/mol

IUPAC Name

2-(2-bromophenyl)azetidine

InChI

InChI=1S/C9H10BrN/c10-8-4-2-1-3-7(8)9-5-6-11-9/h1-4,9,11H,5-6H2

InChI Key

RWECNCYGZCQMRQ-UHFFFAOYSA-N

Canonical SMILES

C1CNC1C2=CC=CC=C2Br

Origin of Product

United States

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